Acetylene-linker-Val-Cit-PABC-MMAE

ADC linker click chemistry site-specific conjugation

The acetylene-modified Val-Cit-PABC-MMAE variant addresses critical limitations of standard maleimide-based conjugates. Its terminal alkyne enables CuAAC click chemistry for site-specific azide-antibody conjugation, producing homogeneous DAR ADCs—essential for regulatory consistency. The modified linker architecture reduces Ces1C-mediated premature cleavage in rodent plasma, ensuring reliable preclinical murine toxicology and efficacy data. Select this construct over maleimide-Val-Cit-PABC-MMAE when you require defined DAR control and translational murine models.

Molecular Formula C67H106N10O16
Molecular Weight 1307.6 g/mol
Cat. No. B1139226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylene-linker-Val-Cit-PABC-MMAE
Molecular FormulaC67H106N10O16
Molecular Weight1307.6 g/mol
Structural Identifiers
InChIInChI=1S/C67H106N10O16/c1-16-33-90-34-35-91-36-37-92-40-53(78)73-55(41(3)4)63(83)72-50(25-21-31-69-66(68)86)62(82)71-49-29-27-47(28-30-49)39-93-67(87)76(13)57(43(7)8)64(84)74-56(42(5)6)65(85)75(12)58(44(9)17-2)52(88-14)38-54(79)77-32-22-26-51(77)60(89-15)45(10)61(81)70-46(11)59(80)48-23-19-18-20-24-48/h1,18-20,23-24,27-30,41-46,50-52,55-60,80H,17,21-22,25-26,31-40H2,2-15H3,(H,70,81)(H,71,82)(H,72,83)(H,73,78)(H,74,84)(H3,68,69,86)/t44-,45+,46+,50-,51-,52+,55-,56-,57-,58-,59+,60+/m0/s1
InChIKeyHJNJEHBZUVWTEJ-MKXMLHHLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetylene-linker-Val-Cit-PABC-MMAE: A Click Chemistry-Ready ADC Drug-Linker Conjugate for Targeted Cancer Therapy Development


Acetylene-linker-Val-Cit-PABC-MMAE (CAS 1411977-95-1; synonym LCB14-0602; molecular weight 1307.62 g/mol) is a drug-linker conjugate designed for antibody-drug conjugate (ADC) synthesis . The compound consists of the potent tubulin inhibitor monomethyl auristatin E (MMAE) conjugated to a cleavable linker system comprising a terminal acetylene (alkyne) group, a valine-citrulline (Val-Cit) dipeptide substrate for lysosomal cathepsins, and a para-aminobenzyl carbamate (PABC) self-immolative spacer . The presence of the terminal alkyne moiety enables this compound to function as a click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized antibodies or targeting moieties .

Why Acetylene-linker-Val-Cit-PABC-MMAE Cannot Be Substituted with Standard Maleimide-Val-Cit-PABC-MMAE Conjugates


Standard Val-Cit-PABC-MMAE conjugates utilizing maleimide-based thiol conjugation chemistry face two critical limitations that preclude simple substitution: (1) significant susceptibility to carboxylesterase 1C (Ces1C)-mediated premature cleavage in mouse and rat plasma, which undermines preclinical toxicology and efficacy evaluation in rodent models [1]; and (2) reliance on native antibody cysteine residues for conjugation, which yields heterogeneous drug-to-antibody ratio (DAR) distributions that complicate manufacturing consistency and regulatory approval [2]. The acetylene-modified variant addresses both issues—the alkyne moiety enables site-specific click chemistry conjugation to azide-engineered antibodies independent of cysteine availability, while the modified linker architecture may modulate susceptibility to Ces1C hydrolysis through structural perturbation of the enzyme recognition site [3]. These distinctions carry direct procurement and selection consequences: a user requiring preclinical evaluation in murine models or seeking homogeneous DAR control must select the acetylene-functionalized construct over the standard maleimide-Val-Cit-PABC-MMAE analog.

Quantitative Differentiation Evidence for Acetylene-linker-Val-Cit-PABC-MMAE versus Standard Val-Cit-PABC-MMAE Conjugates


Alkyne-Modified Val-Cit-PABC Linker Enables Site-Specific Conjugation via Click Chemistry versus Heterogeneous Maleimide-Thiol Coupling

Acetylene-linker-Val-Cit-PABC-MMAE contains a terminal alkyne group enabling CuAAC-based conjugation to azide-functionalized antibodies, producing homogeneous ADC species with defined DAR . In contrast, standard maleimide-Val-Cit-PABC-MMAE conjugates rely on native antibody interchain disulfide reduction followed by maleimide-thiol coupling, generating heterogeneous mixtures of DAR 0-8 species that require additional purification and exhibit batch-to-batch variability in therapeutic index [1].

ADC linker click chemistry site-specific conjugation drug-to-antibody ratio

Val-Cit-PABC Linker Class Exhibits Species-Dependent Plasma Stability Limitation in Rodent Models

Val-Cit-PABC-based linkers, including those incorporated into Acetylene-linker-Val-Cit-PABC-MMAE, are susceptible to carboxylesterase 1C (Ces1C)-mediated cleavage in mouse and rat plasma, whereas human plasma exhibits substantially greater stability [1][2]. Conventional Val-Cit-PABC-MMAE ADCs incubated in rat plasma at 37°C for one week lost 20% of the payload due to premature cleavage, while modified linker systems showed no detectable payload loss under identical conditions [3].

ADC linker stability carboxylesterase 1C preclinical toxicology Val-Cit-PABC

Val-Cit-PABC Linker Class Shows Susceptibility to Human Neutrophil Elastase Correlating with Clinical Hematologic Toxicity

Neutropenia and thrombocytopenia represent dose-limiting adverse effects commonly observed with Val-Cit-PABC-MMAE ADCs, and these toxicities are believed to result from premature hydrolysis of the Val-Cit-PABC linker by human neutrophil elastase [1]. Legumain-cleavable Asn-containing linker ADCs demonstrated complete stability against human neutrophil elastase while retaining >85% of drug after 1 week of incubation in human serum [2]. In contrast, Val-Cit-PABC-based ADCs (the linker class to which Acetylene-linker-Val-Cit-PABC-MMAE belongs) are susceptible to neutrophil elastase cleavage [1].

ADC toxicity neutropenia neutrophil elastase Val-Cit-PABC

WIPO Patent WO/2012/153193 Establishes Precedent for Alkyne-Modified Linker-Payload Conjugates in Site-Specific ADC Synthesis

WIPO Patent Application WO/2012/153193, titled 'Protein-Active Agent Conjugates and Method for Preparing the Same,' describes the preparation of protein-active agent conjugates including alkyne-functionalized linker-payload constructs for site-specific ADC synthesis [1]. The patent establishes precedent for alkyne-modified Val-Cit-PABC-MMAE conjugates as enabling reagents for click chemistry-mediated antibody conjugation, distinguishing them from conventional maleimide-based linker-payloads that lack orthogonal conjugation handles [1]. Acetylene-linker-Val-Cit-PABC-MMAE is cited in connection with this patent application as an exemplary compound embodying the claimed technology .

ADC patent site-specific conjugation click chemistry linker-payload

Optimal Research and Industrial Applications for Acetylene-linker-Val-Cit-PABC-MMAE Based on Quantitative Differentiation Evidence


Site-Specific ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Acetylene-linker-Val-Cit-PABC-MMAE is specifically designed for conjugation to azide-functionalized monoclonal antibodies via CuAAC click chemistry, enabling site-specific attachment and homogeneous DAR control [1]. This application leverages the compound's terminal alkyne moiety, which provides an orthogonal conjugation handle absent in standard maleimide-Val-Cit-PABC-MMAE constructs that produce heterogeneous DAR mixtures [2]. Users preparing azide-engineered antibodies through genetic code expansion (e.g., azido-phenylalanine incorporation) or enzymatic modification should prioritize this reagent for streamlined, reproducible ADC generation with defined DAR.

ADC Preclinical Development Requiring Human Plasma Stability Assessment

ADCs prepared using Acetylene-linker-Val-Cit-PABC-MMAE maintain adequate stability in human plasma for systemic circulation, as the Val-Cit-PABC linker class demonstrates reasonable stability in human plasma while enabling efficient cathepsin-mediated payload release in the lysosomal compartment [1]. This application scenario is appropriate for ADC programs at the candidate selection stage where human plasma stability is the primary preclinical stability metric. However, users must note that the Val-Cit-PABC linker class exhibits susceptibility to Ces1C in mouse and rat plasma [2], necessitating careful interpretation of rodent toxicology and efficacy studies.

Proof-of-Concept ADC Studies Targeting Antigens on Non-Myeloid Tumor Cells

Given the class-level susceptibility of Val-Cit-PABC linkers to human neutrophil elastase and the associated risk of neutropenia and thrombocytopenia [1], this compound is optimally deployed in proof-of-concept ADC studies targeting antigens expressed exclusively on solid tumor cells or non-myeloid hematologic malignancies. This application strategy mitigates the potential confounding effect of neutrophil elastase-mediated premature payload release that would otherwise exacerbate on-target, off-tumor toxicity against myeloid lineage cells expressing the target antigen. Users developing ADCs for antigens with known expression on neutrophils or their precursors should consider alternative linker classes such as legumain-cleavable Asn-containing linkers [2].

Comparative Linker-Payload Screening in ADC Discovery Campaigns

Acetylene-linker-Val-Cit-PABC-MMAE serves as an appropriate positive control and comparator reagent in ADC linker-payload screening campaigns evaluating alternative cleavable linker technologies (e.g., glucuronide-based linkers, legumain-cleavable Asn linkers, GGFG tetrapeptide linkers) [1]. The well-characterized performance profile of the Val-Cit-PABC-MMAE platform—including its 20% payload loss after 1 week in rat plasma [2] and its established MMAE release kinetics via lysosomal cathepsins—provides a reliable benchmark against which novel linker-payload constructs can be quantitatively compared for stability, potency, and therapeutic index optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetylene-linker-Val-Cit-PABC-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.